N,N-diethyl-3-{[(propionylamino)carbothioyl]amino}benzamide
N,N-diethyl-3-{[(propionylamino)carbothioyl]amino}benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0730221
InChI:
InChI=1S/C15H21N3O2S/c1-4-13(19)17-15(21)16-12-9-7-8-11(10-12)14(20)18(5-2)6-3/h7-10H,4-6H2,1-3H3,(H2,16,17,19,21)
SMILES:
CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N(CC)CC
Molecular Formula:
C15H21N3O2S
Molecular Weight:
307.4 g/mol
N,N-diethyl-3-{[(propionylamino)carbothioyl]amino}benzamide
CAS No.:
Cat. No.: VC0730221
Molecular Formula: C15H21N3O2S
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O2S |
|---|---|
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | N,N-diethyl-3-(propanoylcarbamothioylamino)benzamide |
| Standard InChI | InChI=1S/C15H21N3O2S/c1-4-13(19)17-15(21)16-12-9-7-8-11(10-12)14(20)18(5-2)6-3/h7-10H,4-6H2,1-3H3,(H2,16,17,19,21) |
| Standard InChI Key | BWYYXKMEEOLMCA-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N(CC)CC |
| Canonical SMILES | CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N(CC)CC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator